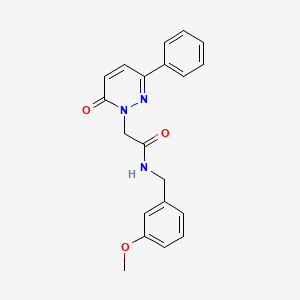

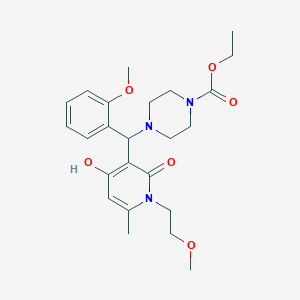

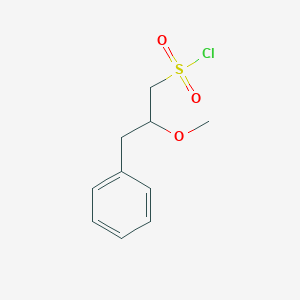

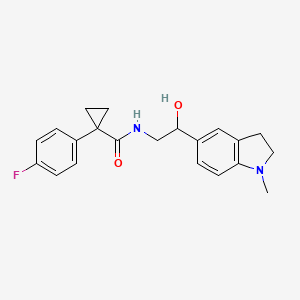

![molecular formula C14H15F3O3 B3002653 4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid CAS No. 1385696-45-6](/img/structure/B3002653.png)

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylphenyl compounds are a group of organic compounds that contain a trifluoromethyl group (-CF3) and a phenyl group (C6H5). They are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties imparted by the trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds often involves the use of trifluoromethylphenylboronic acid as an intermediate . The exact synthesis process can vary depending on the specific compound being synthesized .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring with a trifluoromethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in a variety of chemical reactions. For example, they can undergo coupling reactions with other organic compounds .Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds typically have unique physicochemical properties due to the presence of the trifluoromethyl group. These properties can include increased lipophilicity and enhanced metabolic stability .Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of PPARγ/δ dual agonists . These agonists are significant in the development of drugs that target peroxisome proliferator-activated receptors (PPARs), which play a crucial role in the regulation of metabolism and inflammation. The compound’s ability to influence these receptors makes it valuable for research into treatments for conditions like diabetes and cardiovascular diseases .

Antagonists for A2B Adenosine Receptor

Researchers use this compound to prepare heterocyclic xanthine derivatives . These derivatives are highly potent and selective antagonists for the human A2B adenosine receptor, which is implicated in various physiological processes, including inflammatory responses and cardiovascular function .

Safety and Handling Studies

The compound’s safety data sheet provides insights into its handling, storage, and first-aid measures. This information is crucial for researchers working with the compound in laboratory settings to ensure safety and compliance with regulatory standards .

Synthesis of Benzamide Derivatives

It has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives are explored for their potential therapeutic applications, including their role as intermediates in the development of new medicinal compounds .

Antifungal Activity Research

The compound’s structural analogs have been studied for their antifungal properties. The presence of the trifluoromethyl group contributes to the compound’s bioactivity, making it a subject of interest in the development of antifungal agents .

Analgesic Potential Exploration

Research has been conducted on the analgesic potential of derivatives of this compound. The exploration of its pain-relieving properties could lead to the development of new analgesics, contributing to pain management pharmacotherapy .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that the trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, which can influence its interaction with targets .

Biochemical Pathways

Compounds with similar structures have been used in various chemical reactions, including suzuki-miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and amination and conjugate addition reactions .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of a compound, which could potentially impact its bioavailability .

Result of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which can influence its pharmacological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, temperature and humidity can affect the stability of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[[4-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)9-13(12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBQCXLIOBJPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)

![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)

![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)